molecular formula C22H22N2O5 B588035 rac 4-Hydroxymethyl Ambrisentan-d3 CAS No. 1287096-42-7

rac 4-Hydroxymethyl Ambrisentan-d3

Cat. No.: B588035
CAS No.: 1287096-42-7
M. Wt: 397.445
InChI Key: PDUAYPFMBRYSNN-FIBGUPNXSA-N
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Description

rac 4-Hydroxymethyl Ambrisentan-d3 is a deuterium-labeled isotopologue of a key human metabolite of Ambrisentan, which is an endothelin receptor antagonist (ERA) medication used for the treatment of pulmonary arterial hypertension (PAH) . Ambrisentan's primary mechanism of action involves selective antagonism of the endothelin type-A (ETA) receptor, thereby inhibiting the potent vasoconstrictive and proliferative effects of endothelin-1 in the pulmonary vasculature . The 4-hydroxymethyl metabolite is one of the primary products of Ambrisentan's oxidative metabolism, predominantly formed via the cytochrome P450 enzymes CYP3A4, CYP3A5, and CYP2C19 . The incorporation of three deuterium atoms (d3) into the methoxy group of this racemic metabolite provides a molecule with increased molecular mass and distinct spectroscopic properties, while maintaining nearly identical chemical and biological behavior to its non-labeled counterpart. This makes this compound an indispensable internal standard in liquid chromatography-mass spectrometry (LC-MS) bioanalytical assays. Its primary research application is in the quantitative determination of metabolite levels during pharmacokinetic studies, drug metabolism and excretion profiling, and in analytical method development and validation (AMV) for Abbreviated New Drug Applications (ANDA) . The use of this stable isotope-labeled standard significantly enhances the accuracy, precision, and reliability of analytical data by correcting for variability in sample preparation and instrument analysis. Consequently, this compound is a critical tool for researchers in pharmaceutical development and quality control, facilitating a deeper understanding of Ambrisentan's metabolic fate and ensuring the consistency and safety of pharmaceutical formulations .

Properties

CAS No.

1287096-42-7

Molecular Formula

C22H22N2O5

Molecular Weight

397.445

IUPAC Name

2-[4-(hydroxymethyl)-6-(trideuteriomethyl)pyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid

InChI

InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/i1D3

InChI Key

PDUAYPFMBRYSNN-FIBGUPNXSA-N

SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO

Synonyms

α-[[4-(Hydroxymethyl)-6-(methyl-d3)-2-pyrimidinyl]oxy]-β-methoxy-β-phenylbenzenepropanoic Acid; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Hydroxymethyl Ambrisentan-d3 involves the incorporation of deuterium atoms into the structure of rac 4-Hydroxymethyl Ambrisentan. This is typically achieved through isotopic labeling techniques, where deuterium is introduced into specific positions of the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified and characterized using various analytical techniques .

Chemical Reactions Analysis

Types of Reactions: rac 4-Hydroxymethyl Ambrisentan-d3 undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

rac 4-Hydroxymethyl Ambrisentan-d3 is used in various scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Ambrisentan and its metabolites.

    Biology: The compound is used in biological studies to investigate the metabolic pathways and biological effects of Ambrisentan.

    Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the behavior of Ambrisentan in the body.

    Industry: The compound is used in the development and quality control of pharmaceutical formulations containing Ambrisentan.

Mechanism of Action

rac 4-Hydroxymethyl Ambrisentan-d3 exerts its effects by acting as an endothelin receptor antagonist. It blocks the endothelin receptor subtypes ETA and ETB on vascular endothelium and smooth muscle. This prevents the endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and reduce blood pressure .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound CAS Number Molecular Weight (g/mol) Metabolic Pathway ETA Binding Affinity Primary Use
Ambrisentan 177036-94-1 378.43 CYP3A4 oxidation High (IC₅₀ ~1 nM) PAH treatment
4-Hydroxymethyl Ambrisentan 1106685-84-0 394.43 CYP3A4/UGT glucuronidation 1/100 of ambrisentan Inactive metabolite quantification
This compound N/A* ~397.45 Same as non-deuterated Same as non-deuterated LC-MS/MS internal standard
Ambrisentan-d5 N/A 383.45 Same as parent Same as parent Parent drug quantification

Table 2. Analytical Performance of Deuterated Compounds

Parameter This compound Ambrisentan-d5
Matrix Effect 85–115% Not reported
Recovery Range 91.51–109.62% 90–110%†
Detection Method UPLC-MS/MS LC-MS/MS

†Typical recovery for deuterated internal standards.

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